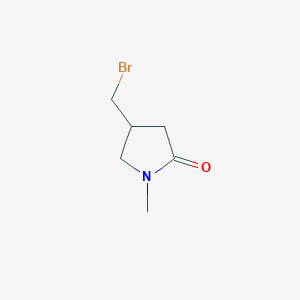

![molecular formula C13H16ClN3 B1383307 2-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride CAS No. 1803605-93-7](/img/structure/B1383307.png)

2-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

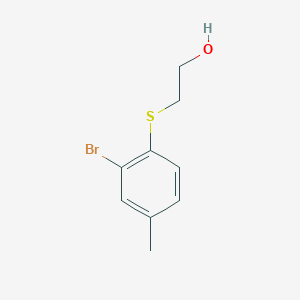

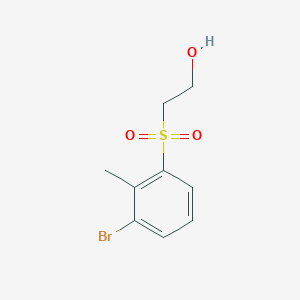

2-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride is a useful research compound. Its molecular formula is C13H16ClN3 and its molecular weight is 249.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

A novel series of imidazo[1,2-a]pyrazine derivatives, including those with benzyl moieties, have been synthesized and evaluated for their antitumor activity. These derivatives exhibit strong binding interactions with DNA and bovine serum albumin (BSA), indicating their potential as pharmacophores in cancer treatment. Specifically, derivatives have shown significant in vitro antitumor activity against various human cancer cell lines, demonstrating their efficacy in cancer research (Singh, Luxami, & Paul, 2019).

Advances in Synthesis and Reactivity

Imidazo[1,2-a]pyrazine, including its benzyl-substituted variants, has been identified as a versatile scaffold in organic synthesis and drug development. Recent advances in its synthetic methods and reactivity have been compiled, highlighting its multifarious biological activity. This review emphasizes the pattern and position of substitution, aiding in future developments in this field (Goel, Luxami, & Paul, 2015).

Palladium-Catalyzed Functionalization

An efficient method for the selective functionalization of imidazo[1,2-a]pyrazines, including benzyl variants, has been developed via palladium-catalyzed Suzuki-Miyaura cross-coupling. This method allows for direct C-H arylation, vinylation, and benzylation, enhancing the potential for designing biologically relevant compounds in the imidazo[1,2-a]pyrazine series (Gembus et al., 2012).

Luminescence and Chemiluminescence

Imidazo[1,2-a]pyrazin-3(7H)-one compounds, closely related to 2-benzyl-imidazo[1,2-a]pyrazines, have been studied for their luminescence properties. This research has implications in bioassay applications, particularly in chemiluminescence and enhanced chemiluminescence (Teranishi, 2007).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride involves the condensation of benzylamine with 2,3-dichloroquinoxaline followed by cyclization with sodium ethoxide and subsequent treatment with hydrochloric acid to yield the final product.", "Starting Materials": [ "Benzylamine", "2,3-dichloroquinoxaline", "Sodium ethoxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Benzylamine is reacted with 2,3-dichloroquinoxaline in the presence of a suitable solvent and a catalyst such as triethylamine to yield the intermediate 2-benzylquinoxaline.", "Step 2: The intermediate 2-benzylquinoxaline is then cyclized with sodium ethoxide in ethanol to form the intermediate 2-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine.", "Step 3: The intermediate 2-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine is then treated with hydrochloric acid to yield the final product, 2-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride." ] } | |

CAS-Nummer |

1803605-93-7 |

Molekularformel |

C13H16ClN3 |

Molekulargewicht |

249.74 g/mol |

IUPAC-Name |

2-benzyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;hydrochloride |

InChI |

InChI=1S/C13H15N3.ClH/c1-2-4-11(5-3-1)8-12-10-16-7-6-14-9-13(16)15-12;/h1-5,10,14H,6-9H2;1H |

InChI-Schlüssel |

JZQJOQCGLTVUDL-UHFFFAOYSA-N |

SMILES |

C1CN2C=C(N=C2CN1)CC3=CC=CC=C3.Cl.Cl |

Kanonische SMILES |

C1CN2C=C(N=C2CN1)CC3=CC=CC=C3.Cl |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Uridine, 5-[(1E)-3-amino-1-propenyl]-2'-deoxy-](/img/structure/B1383224.png)

![3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B1383225.png)

![(4aR,7aS)-1-(pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1383226.png)

![tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1383236.png)